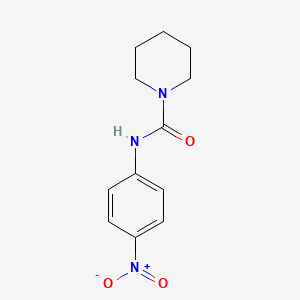
3-Allylthiazolidin-2-imine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-1,3-thiazolidin-2-imine hydrobromide is a chemical compound with the molecular formula C6H11BrN2S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-1,3-thiazolidin-2-imine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of allylamine with carbon disulfide and subsequent cyclization with an appropriate halogenating agent, such as hydrobromic acid . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3-allyl-1,3-thiazolidin-2-imine hydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-1,3-thiazolidin-2-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Allyl-1,3-thiazolidin-2-imine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-allyl-1,3-thiazolidin-2-imine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with sulfur and nitrogen-containing biomolecules .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine: The parent compound of 3-allyl-1,3-thiazolidin-2-imine hydrobromide.
Thiazolidinone: Another derivative with a carbonyl group at the second position.
Thiazoline: A related compound with a double bond in the ring structure.
Uniqueness
3-Allyl-1,3-thiazolidin-2-imine hydrobromide is unique due to the presence of the allyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other thiazolidine derivatives and may contribute to its specific applications and effects .
Properties
Molecular Formula |
C6H11BrN2S |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
3-prop-2-enyl-1,3-thiazolidin-2-imine;hydrobromide |
InChI |
InChI=1S/C6H10N2S.BrH/c1-2-3-8-4-5-9-6(8)7;/h2,7H,1,3-5H2;1H |
InChI Key |
ISGVLVWEIKVRKD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCSC1=N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate](/img/structure/B11996863.png)
![(2-{[({5-[(2-{[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11996868.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11996876.png)

![2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B11996881.png)


![(2E)-1-[2-(Benzyloxy)-4-methoxyphenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)prop-2-EN-1-one](/img/structure/B11996906.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide](/img/structure/B11996928.png)


![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)
